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molecular formula C12H15N B8488303 Benzenamine, 3-(3,3-dimethyl-1-butyn-1-yl)-

Benzenamine, 3-(3,3-dimethyl-1-butyn-1-yl)-

Cat. No. B8488303
M. Wt: 173.25 g/mol
InChI Key: ZEADSCKHSCZJNK-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 2, with the exception that 3,3-dimethyl-1-butyne (0.488 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene and 3-aminobenzonitrile (0.236 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 45 h at 65° C. showed the presence of 0.96 mmol (48% yield) of 1-amino-3-(3,3-dimethyl-1-butynyl)benzene and 1.00 mmol of 3-aminobenzonitrile remaining in the reaction mixture.
Quantity
0.488 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].C1(C#C)C=CC=CC=1.[NH2:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)C#N>C(#N)C1C=CC=CC=1>[NH2:15][C:16]1[CH:17]=[CH:18][CH:21]=[C:22]([C:4]#[C:3][C:2]([CH3:6])([CH3:5])[CH3:1])[CH:23]=1

Inputs

Step One
Name
Quantity
0.488 mL
Type
reactant
Smiles
CC(C#C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.236 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Step Four
Name
Quantity
1 mmol
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
NC1=CC(=CC=C1)C#CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mmol
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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